1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone
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Overview
Description
1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine core
Preparation Methods
The synthesis of 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone typically involves the functionalization of imidazo[1,2-a]pyrazine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate via one-pot tandem cyclization/bromination, where the cyclization to form imidazo[1,2-a]pyrazines is promoted by further bromination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis for constructing complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and reactivity.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring, leading to different chemical properties and applications.
Other brominated heterocycles: Compounds with bromine atoms attached to different heterocyclic cores can exhibit varying reactivity and applications .
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)6-3-12-4-7(9)10-2-8(12)11-6/h2-4H,1H3 |
InChI Key |
WWPUOJULIHYOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=C(N=CC2=N1)Br |
Origin of Product |
United States |
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